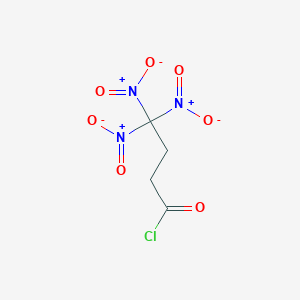

4,4,4-Trinitrobutyryl chloride

Description

4,4,4-Trinitrobutyryl chloride (C₄H₄ClN₃O₇) is a highly reactive acyl chloride derivative characterized by three nitro (-NO₂) groups on the terminal carbon. Its synthesis involves the prolonged treatment of 4,4,4-trinitrobutyric acid with thionyl chloride (SOCl₂), yielding the product in good quantities . Due to its sensitivity, specialized techniques like the "falling film" molecular still are employed for distillation .

Properties

Molecular Formula |

C4H4ClN3O7 |

|---|---|

Molecular Weight |

241.54 g/mol |

IUPAC Name |

4,4,4-trinitrobutanoyl chloride |

InChI |

InChI=1S/C4H4ClN3O7/c5-3(9)1-2-4(6(10)11,7(12)13)8(14)15/h1-2H2 |

InChI Key |

MFJJAPUWCYDEHI-UHFFFAOYSA-N |

Canonical SMILES |

C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Chlorobutyryl Chloride (C₄H₆Cl₂O)

- Structure : Single chlorine substituent on the terminal carbon.

- Properties : Molecular weight 141 g/mol, CAS 4635-59-0. Less electrophilic due to chlorine’s weaker electron-withdrawing effect compared to nitro groups .

- Applications : Pharmaceutical intermediate (e.g., carnitine derivatives) and agrochemical precursor .

- Stability: Non-explosive; hazards include corrosivity and toxicity .

| Parameter | 4,4,4-Trinitrobutyryl Chloride | 4-Chlorobutyryl Chloride |

|---|---|---|

| Molecular Weight (g/mol) | ~258.5 | 141 |

| Functional Groups | 3 × -NO₂, -COCl | -Cl, -COCl |

| Key Use | Explosives | Pharmaceuticals |

| Stability | Sensitive to heat/decomposition | Thermally stable |

4-Phenylbutyryl Chloride (C₁₀H₁₁ClO)

- Structure : Phenyl group attached to the acyl chain.

- Properties : Molecular weight 182.6 g/mol, boiling point 244°C .

- Applications : Acylating agent in drug synthesis (e.g., bioactive compounds) .

| Parameter | This compound | 4-Phenylbutyryl Chloride |

|---|---|---|

| Molecular Weight (g/mol) | ~258.5 | 182.6 |

| Boiling Point | Not reported (sensitive) | 244°C |

| Key Use | High-energy materials | Drug intermediates |

2,4,4,4-Tetrachlorobutyryl Chloride (C₄H₃Cl₅O)

- Structure : Four chlorine atoms on carbons 2 and 4.

- Properties : Molecular weight 244.3 g/mol, density 1.639 g/cm³ .

- Reactivity : Highly electrophilic due to multiple chlorines but lacks nitro groups.

| Parameter | This compound | 2,4,4,4-Tetrachlorobutyryl Chloride |

|---|---|---|

| Density (g/cm³) | Not reported | 1.639 |

| Hazard Profile | Explosive | Corrosive |

4-(4-Nitrophenyl)butyryl Chloride (C₁₀H₁₀ClNO₃)

- Structure : Nitro group on a phenyl ring.

- Properties : Molecular weight 227.6 g/mol, CAS 5600-63-5 .

- Reactivity : Nitro group on aromatic ring reduces shock sensitivity compared to aliphatic nitro groups.

| Parameter | This compound | 4-(4-Nitrophenyl)butyryl Chloride |

|---|---|---|

| Nitro Group Position | Aliphatic | Aromatic |

| Key Use | Energetic esters | Organic synthesis |

Q & A

Q. What are the optimal synthetic routes for preparing 4,4,4-trinitrobutyryl chloride, and how do reaction conditions influence yield?

this compound is synthesized via prolonged treatment of 4,4,4-trinitrobutyric acid with thionyl chloride (SOCl₂). Evidence indicates that extended reaction times (e.g., 24 hours) in benzene solvent improve yields significantly compared to shorter durations, which favor anhydride formation . For large-scale purification, a "falling film" molecular still is recommended to handle the compound’s sensitivity .

| Method | Reagent | Solvent | Time | Yield |

|---|---|---|---|---|

| Standard | SOCl₂ | Benzene | 24 hours | ~80% |

| Modified | SOCl₂ (half-equivalent) | Benzene | 4 hours | Low (anhydride dominant) |

Q. What are the primary applications of this compound in energetic materials research?

This compound is used to synthesize energetic plasticizers by reacting with hydroxyl-containing precursors. For example, esterification with 2,2,2-trinitroethanol in sulfuric acid (H₂SO₄) produces high-purity esters (95–98% yield) under controlled conditions (65°C for 3–5 hours) . It also reacts with nitro-terminated polymers like BAMO (3,3-bis(azidomethyl)oxetane) to form thermally stable derivatives for propellants .

Q. How can researchers safely handle and store this compound?

Due to its reactivity and sensitivity, storage at low temperatures (0–6°C) in airtight containers is critical. Pyridine-acetic acid buffers can mitigate HCl release during reactions, preventing unintended polymer dehydration . Use inert atmospheres (e.g., N₂) during synthesis to avoid decomposition.

Advanced Research Questions

Q. What mechanistic insights explain failed esterification attempts with polyvinyl alcohol (PVA)?

Esterification of PVA with this compound often results in side reactions. HCl released during the reaction catalyzes PVA dehydration, forming conjugated olefinic polymers instead of the desired esters . Buffering with pyridine-acetic acid reduces HCl activity but still yields low nitrogen content (3.6%), suggesting incomplete esterification . Alternative approaches, such as using mixed alkane sulfonic acid solvents, have not resolved this issue .

Q. How can reaction conditions be optimized to avoid byproducts during esterification?

Key parameters include:

- Catalyst choice : Sulfuric acid outperforms AlCl₃ in esterification with 2,2,2-trinitroethanol, reducing reaction time from overnight to 3–5 hours .

- Temperature control : Maintaining 65°C ensures rapid ester formation without decomposition.

- Solvent selection : Benzene minimizes side reactions compared to polar solvents.

Q. What analytical methods are recommended for characterizing this compound derivatives?

Q. What computational tools support structural refinement of nitro-compound derivatives?

SHELX programs (e.g., SHELXL, SHELXS) are widely used for crystallographic refinement of energetic materials. However, limitations in handling high-Z atoms (e.g., Cl, N) may require complementary software like Olex2 for electron density mapping .

Data Contradictions and Resolution

Q. Why do synthesis yields vary across literature reports?

Discrepancies arise from differences in:

Q. How can researchers reconcile conflicting data on polymer compatibility?

Polymer reactivity depends on backbone flexibility and hydroxyl accessibility. For example, rigid polymers like PVA resist esterification, while flexible polyethers (e.g., BAMO) react efficiently . Pre-functionalizing polymers with nucleophilic groups (e.g., azides) may enhance compatibility.

Methodological Recommendations

- Synthesis : Prioritize SOCl₂ in benzene with 24-hour reflux for high yields .

- Purification : Use falling film distillation for heat-sensitive batches .

- Esterification : Employ H₂SO₄ at 65°C for rapid, high-yield reactions .

- Analysis : Combine NMR, elemental analysis, and thermal profiling for comprehensive characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.